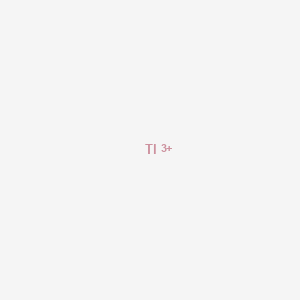

Thallium(3+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thallium(3+) is a monoatomic trication and a monoatomic thallium.

科学研究应用

Environmental Concerns and Toxicity

Thallium(3+), known for its high toxicity, has been the subject of various environmental and health studies. It's more toxic to humans than other heavy metals like mercury and cadmium. Thallium's chemical behavior resembles both heavy metals and alkali metals, contributing to its environmental persistence. It is found in natural waters mainly as the monovalent thallous cation and can be easily transferred from soils to crops, accumulating in food crops. Due to its fascinating chemistry and high toxicity, thallium and its compounds are of significant scientific and environmental concern (Peter & Viraraghavan, 2005).

Detection and Sensing Applications

Advancements in the detection of Thallium(3+) have been made using innovative methods. A DNAzyme-based biosensor for Thallium(3+) was developed, representing a novel approach in this area. This sensor was engineered into a catalytic beacon with a detection limit of 1.5 nM, below the maximum contamination limit defined by the U.S. Environmental Protection Agency (Huang, Vazin, & Liu, 2015). Additionally, G-quadruplex DNAs were tested for Tl+ detection, with one DNA showing the largest increase in fluorescence resonance energy transfer (FRET) efficiency upon Tl+ addition, leading to the development of both a FRET-based assay and a colorimetric sensor (Hoang, Huang, & Liu, 2016).

Industrial Applications and Toxicity Mitigation

In industrial contexts, thallium compounds find limited use due to their toxic nature. However, they have been utilized in medical imaging, gamma radiation detection, and as additives for glass and superconductors. The toxicity of these compounds depends on their solubility, and thallium is more toxic than other heavy metals like cadmium and mercury (Blumenthal, Sellers, & Koval, 2013). Efforts to mitigate thallium's environmental impact include the use of a synthetic mineral amendment in contaminated soils, which has shown effectiveness in reducing the content of active thallium and transforming it into a less mobile form (Liu et al., 2020).

属性

CAS 编号 |

14627-67-9 |

|---|---|

产品名称 |

Thallium(3+) |

分子式 |

Tl+3 |

分子量 |

204.383 g/mol |

IUPAC 名称 |

thallium(3+) |

InChI |

InChI=1S/Tl/q+3 |

InChI 键 |

XWVKTOHUMPLABF-UHFFFAOYSA-N |

SMILES |

[Tl+3] |

规范 SMILES |

[Tl+3] |

其他 CAS 编号 |

14627-67-9 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)